(1-Propylcyclobutyl)methanol

Description

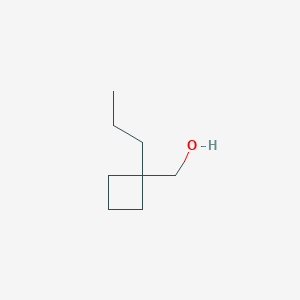

(1-Propylcyclobutyl)methanol (systematic IUPAC name: methanolic substituent attached to a cyclobutane ring with a propyl group at position 1) is an alicyclic alcohol with the molecular formula C₈H₁₆O. Its structure comprises a strained cyclobutane ring fused to a propyl chain, with a hydroxymethyl (-CH₂OH) group at the bridgehead carbon. This compound’s unique geometry confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and increased steric hindrance from the cyclobutane ring and propyl substituent.

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(1-propylcyclobutyl)methanol |

InChI |

InChI=1S/C8H16O/c1-2-4-8(7-9)5-3-6-8/h9H,2-7H2,1H3 |

InChI Key |

MPEAARNTGVVDOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Hydrophobicity: The propyl chain in this compound increases its logP (estimated ~2.1) compared to (1-Methylcyclobutyl)methanol (logP ~1.3), suggesting reduced solubility in polar solvents .

Reactivity : The strained cyclobutane ring in both compounds may undergo ring-opening reactions under acidic or thermal conditions. However, the propyl substituent could stabilize transition states via hyperconjugation, altering reaction kinetics.

Thermal Stability : Alicyclic alcohols with larger alkyl groups (e.g., propyl) exhibit higher decomposition temperatures than their methyl counterparts due to reduced ring strain and increased van der Waals interactions.

Functional Analogs: Alicyclic vs. Aromatic Alcohols

- Alicyclic Alcohols (e.g., this compound): Exhibit conformational rigidity and strain-dependent reactivity. Applications: Potential intermediates in synthesizing strained hydrocarbons or chiral catalysts.

- Aromatic Alcohols (e.g., 1-(4-Methylphenyl)-1-propanol): Enhanced resonance stabilization improves thermal stability but reduces nucleophilicity of the hydroxyl group . Applications: Widely used in fragrances, pharmaceuticals (e.g., antiseptics).

Notes

Data Limitations: Direct experimental data on this compound are sparse. Properties are inferred from structural analogs and computational models (e.g., molecular dynamics simulations).

Safety Considerations: Like other alicyclic alcohols, this compound may require handling under inert conditions to prevent oxidation or polymerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.